molecular formula C17H22Cl2N2O5S B14948253 (1R)-octahydro-2H-quinolizin-1-ylmethyl [(2,5-dichlorophenoxy)sulfonyl]carbamate

(1R)-octahydro-2H-quinolizin-1-ylmethyl [(2,5-dichlorophenoxy)sulfonyl]carbamate

Cat. No.: B14948253
M. Wt: 437.3 g/mol
InChI Key: BSJGCPRSXNOXIC-SFVWDYPZSA-N
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Description

(1R)-1-{[({[(2,5-DICHLOROPHENOXY)SULFONYL]AMINO}CARBONYL)OXY]METHYL}OCTAHYDRO-2H-QUINOLIZINE is a complex organic compound characterized by its unique structure, which includes a quinolizine core and a sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-1-{[({[(2,5-DICHLOROPHENOXY)SULFONYL]AMINO}CARBONYL)OXY]METHYL}OCTAHYDRO-2H-QUINOLIZINE typically involves multiple steps, starting with the preparation of the quinolizine core This can be achieved through a series of cyclization reactions, often involving the use of strong acids or bases as catalysts

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product. Additionally, the use of automated systems can reduce the risk of human error and improve overall efficiency.

Chemical Reactions Analysis

Types of Reactions

(1R)-1-{[({[(2,5-DICHLOROPHENOXY)SULFONYL]AMINO}CARBONYL)OXY]METHYL}OCTAHYDRO-2H-QUINOLIZINE can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Amines, thiols

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield quinolizine derivatives with additional oxygen-containing functional groups, while reduction reactions may produce simpler, hydrogenated compounds.

Scientific Research Applications

(1R)-1-{[({[(2,5-DICHLOROPHENOXY)SULFONYL]AMINO}CARBONYL)OXY]METHYL}OCTAHYDRO-2H-QUINOLIZINE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and protein binding.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (1R)-1-{[({[(2,5-DICHLOROPHENOXY)SULFONYL]AMINO}CARBONYL)OXY]METHYL}OCTAHYDRO-2H-QUINOLIZINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. This can lead to various biological effects, depending on the specific pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • (1R)-1-{[({[(2,4-DICHLOROPHENOXY)SULFONYL]AMINO}CARBONYL)OXY]METHYL}OCTAHYDRO-2H-QUINOLIZINE
  • (1R)-1-{[({[(3,5-DICHLOROPHENOXY)SULFONYL]AMINO}CARBONYL)OXY]METHYL}OCTAHYDRO-2H-QUINOLIZINE

Uniqueness

The uniqueness of (1R)-1-{[({[(2,5-DICHLOROPHENOXY)SULFONYL]AMINO}CARBONYL)OXY]METHYL}OCTAHYDRO-2H-QUINOLIZINE lies in its specific arrangement of functional groups, which can lead to distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and interactions with molecular targets, making it a valuable compound for further research and development.

Properties

Molecular Formula

C17H22Cl2N2O5S

Molecular Weight

437.3 g/mol

IUPAC Name

[(1R)-2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-yl]methyl N-(2,5-dichlorophenoxy)sulfonylcarbamate

InChI

InChI=1S/C17H22Cl2N2O5S/c18-13-6-7-14(19)16(10-13)26-27(23,24)20-17(22)25-11-12-4-3-9-21-8-2-1-5-15(12)21/h6-7,10,12,15H,1-5,8-9,11H2,(H,20,22)/t12-,15?/m0/s1

InChI Key

BSJGCPRSXNOXIC-SFVWDYPZSA-N

Isomeric SMILES

C1CCN2CCC[C@H](C2C1)COC(=O)NS(=O)(=O)OC3=C(C=CC(=C3)Cl)Cl

Canonical SMILES

C1CCN2CCCC(C2C1)COC(=O)NS(=O)(=O)OC3=C(C=CC(=C3)Cl)Cl

Origin of Product

United States

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